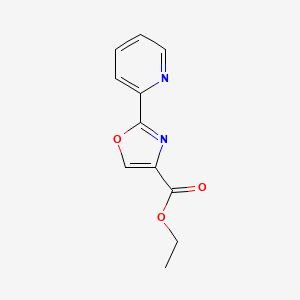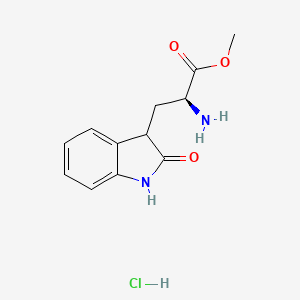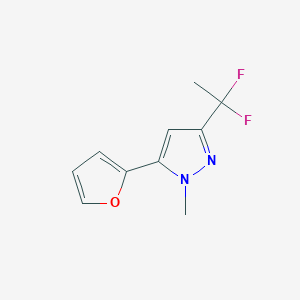
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a difluoroethyl group, a furyl group, and a methyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Substituents: The difluoroethyl, furyl, and methyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.
Reduction: Reduction reactions could target the difluoroethyl group.
Substitution: Various substitution reactions can occur, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl-furyl-pyrazole oxide, while reduction could produce a difluoroethyl-furyl-pyrazole alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its effects on various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1-Difluoroethyl)-5-(2-thienyl)-1-methyl-pyrazole: Similar structure with a thienyl group instead of a furyl group.
3-(1,1-Difluoroethyl)-5-(2-pyridyl)-1-methyl-pyrazole: Contains a pyridyl group instead of a furyl group.
Uniqueness
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10F2N2O |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-5-(furan-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H10F2N2O/c1-10(11,12)9-6-7(14(2)13-9)8-4-3-5-15-8/h3-6H,1-2H3 |
Clé InChI |
PYGDDOXTJUZGPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN(C(=C1)C2=CC=CO2)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


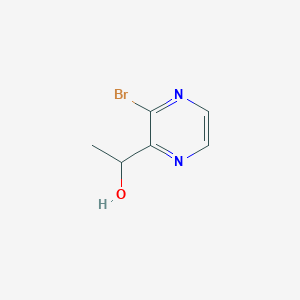
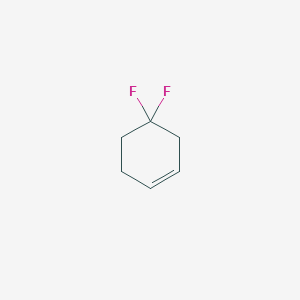
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)

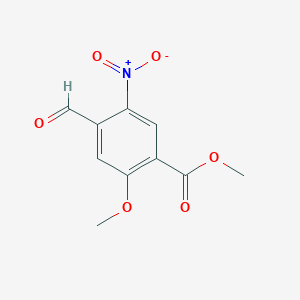
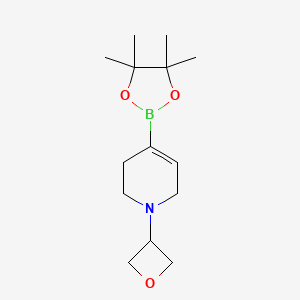
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
